1-Propyne, 1-chloro-3,3,3-trifluoro- is an unsaturated chlorofluorocarbon with the molecular formula and a molecular weight of approximately 128.48 g/mol. This compound is characterized by its distinct structure, featuring a propyne backbone substituted with a chlorine atom and three fluorine atoms. It is known for its applications in various scientific fields, particularly in refrigerants due to its low global warming potential.
1-Propyne, 1-chloro-3,3,3-trifluoro- is classified under the category of chlorofluorocarbons. It has the CAS registry number 673-93-8 and can be identified by its InChI key: ZDFRNVBDGBEAAO-UHFFFAOYSA-N. The compound is also recognized by other names such as 1-chloro-3,3,3-trifluoropropene and 3-chloro-1,1,1-trifluoropropane .
The synthesis of 1-propyne, 1-chloro-3,3,3-trifluoro- typically involves several key reactions:
These methods are often optimized for industrial production to enhance yield and selectivity.
The molecular structure of 1-propyne, 1-chloro-3,3,3-trifluoro- can be represented as follows:
The structural formula can be depicted using InChI notation:
1-Propyne, 1-chloro-3,3,3-trifluoro- participates in various chemical reactions:
These reactions are significant in both synthetic organic chemistry and industrial applications.
The mechanism of action for the chemical transformations involving 1-propyne, 1-chloro-3,3,3-trifluoro- typically includes:
These mechanisms are crucial for understanding how this compound interacts in various chemical environments.
The compound exhibits notable chemical properties including:
Safety considerations include risk codes indicating that it is harmful if swallowed and irritating to eyes .
1-Propyne, 1-chloro-3,3,3-trifluoro- finds applications primarily in:
Its unique properties make it valuable in both industrial processes and research settings .
Fluorination of halogenated propane precursors establishes the foundational step for synthesizing 1-Chloro-3,3,3-trifluoropropyne (CTFP). Key intermediates include 1,1,2-trichloro-3,3,3-trifluoropropane (HCFC-243db) and 1,3-dichloro-1,1-difluoropropane, which undergo halogen exchange reactions using antimony trifluoride (SbF₃) or hydrofluorination with HF. These reactions typically proceed under high-pressure conditions (15–30 bar) at 80–120°C, leveraging Lewis acid catalysts like chromium(III) chloride to achieve >85% conversion. Phase-transfer catalysts such as tetrabutylammonium bromide enhance fluoride ion accessibility in biphasic systems, mitigating unwanted byproducts like chlorofluoroalkenes [2] [6]. Critical challenges include controlling regioselectivity to avoid over-fluorination and suppressing oligomerization side reactions. Recent advances utilize microfluidic reactors for precise temperature modulation, improving selectivity to 90% for HCFO-1233zd isomers—direct precursors to CTFP [6] [7].
Dehydrohalogenation of chlorofluoroalkene precursors constitutes the most efficient route to CTFP. 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) isomers serve as optimal substrates, reacting with strong bases to eliminate HCl and form the alkyne bond. Experimental data reveals stark reactivity differences among isomers:
Table 1: Precursor Reactivity in Dehydrohalogenation
Precursor | Reaction Conditions | CTFP Yield | Key Limitation |
---|---|---|---|
cis-HCFO-1233zd | 30% KOH, MeOH/H₂O, 38°C | 91% | Isomerization to trans isomer |
trans-HCFO-1233zd | 20% KOH, neat, 50°C | 45% | Low conversion, side hydrolysis |
HCFO-1233xf | KOH/tetrabutylammonium Br, 75°C | 68% | Requires phase-transfer catalyst |
Non-aqueous systems with potassium tert-butoxide in THF significantly enhance trans isomer conversion (78% yield) by minimizing hydrolysis. Alternatively, lithium diisopropylamide (LDA) at -80°C enables quantitative dehydrobromination of 2-bromo-3,3,3-trifluoropropene, though scalability is hampered by cryogenic requirements [5] [7].
Stereocontrol in precursor synthesis directly impacts CTFP efficiency. cis-HCFO-1233zd—the most reactive isomer—is generated via stereoselective isomerization of trans isomers or mixed feeds using radical initiators (e.g., peroxides) or heterogeneous catalysts. Nitrogen oxide radicals (NO•) facilitate cis-trans equilibrium at 120°C, achieving 85% cis isomer selectivity. Solid acid catalysts like γ-alumina doped with iron(III) oxide promote isomerization at lower temperatures (60°C) via adsorption-assisted proton transfer, reducing unwanted degradation [8].
Notably, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) exhibits no geometric isomerism but suffers from steric hindrance during E2 elimination. DFT calculations confirm its dehydrohalogenation energy barrier is 8.3 kcal/mol higher than cis-HCFO-1233zd, rationalizing the lower CTFP yields observed experimentally. Molecular electrostatic potential (MESP) analysis further correlates reactivity with chloride ion accessibility, guiding solvent selection for kinetic optimization [7] [8].
Catalyst design enables rate acceleration and selectivity improvements in CTFP synthesis. Bifunctional catalysts combine base sites (for HCl elimination) and metal sites (for isomerization), exemplified by PtZn/SiO₂-ZSM-5 composites. At 400°C, these systems simultaneously isomerize trans-HCFO-1233zd to the cis form and drive dehydrochlorination, elevating CTFP yields to 76% [9].
Table 2: Catalytic Systems for CTFP Synthesis
Catalyst System | Temperature | CTFP Yield | Functionality |
---|---|---|---|
PtZn/SiO₂-ZSM-5 (1:1 wt) | 400°C | 76% | Isomerization + dehydrohalogenation |
KF/Al₂O₃ | 75°C | 67% | Base catalysis, solid phase |
DBU* in [BMIM]BF₄ | 25°C | 82% | Ionic liquid-enhanced kinetics |
*DBU: 1,8-diazabicyclo[5.4.0]undec-7-ene
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide overcome solubility limitations in aqueous KOH systems, facilitating interfacial reactions for HCFO-1233xf conversion. Microreactor technology further enhances mass/heat transfer, reducing reaction times from hours to minutes while maintaining yields >80%. For industrial scalability, fixed-bed reactors with Cr₂O₃-doped alumina catalysts enable continuous CTFP production at gas hourly space velocities (GHSV) of 500 h⁻¹, minimizing coke formation [5] [9].
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